molecular formula C13H22BN3O4 B2672263 5-Amino-6-(2-methoxyethoxy)pyrazine-2-boronic acid pinacol ester CAS No. 947249-40-3

5-Amino-6-(2-methoxyethoxy)pyrazine-2-boronic acid pinacol ester

Cat. No.: B2672263
CAS No.: 947249-40-3
M. Wt: 295.15
InChI Key: MILBNXKMZZQMKT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-(2-methoxyethoxy)pyrazine-2-boronic acid pinacol ester typically involves the reaction of 5-amino-6-(2-methoxyethoxy)pyrazine-2-boronic acid with pinacol in the presence of a suitable solvent such as toluene . The reaction is usually carried out under reflux conditions to ensure complete conversion of the boronic acid to its pinacol ester derivative.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-(2-methoxyethoxy)pyrazine-2-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

    Nucleophiles: For substitution reactions involving the amino group.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki–Miyaura coupling.

    Alcohols: Formed through oxidation of the boronic ester group.

    Substituted Pyrazines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

5-Amino-6-(2-methoxyethoxy)pyrazine-2-boronic acid pinacol ester has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Amino-6-(2-methoxyethoxy)pyrazine-2-boronic acid pinacol ester in Suzuki–Miyaura coupling involves the following steps :

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronic ester transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination to form the final carbon-carbon bond and regenerate the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid Pinacol Ester: Another boronic ester commonly used in Suzuki–Miyaura coupling reactions.

    2-Methoxyethoxyboronic Acid Pinacol Ester: Similar in structure but lacks the amino group.

Uniqueness

5-Amino-6-(2-methoxyethoxy)pyrazine-2-boronic acid pinacol ester is unique due to the presence of both an amino group and a boronic ester group, which allows it to participate in a wider range of chemical reactions compared to other boronic esters .

Properties

IUPAC Name

3-(2-methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22BN3O4/c1-12(2)13(3,4)21-14(20-12)9-8-16-10(15)11(17-9)19-7-6-18-5/h8H,6-7H2,1-5H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILBNXKMZZQMKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C(=N2)OCCOC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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